

# physical and chemical properties of 2-Methylhepta-3,5-diyn-2-ol

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Compound of Interest

Compound Name: 2-Methylhepta-3,5-diyn-2-ol

Cat. No.: B15397389

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## An In-depth Technical Guide on 2-Methylhepta-3,5-diyn-2-ol

Disclaimer: Direct experimental data for **2-Methylhepta-3,5-diyn-2-ol** is not readily available in published literature. The following guide is a compilation of extrapolated data from structurally similar compounds and theoretical predictions based on established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals in drug development, providing estimated properties and a plausible synthetic route.

#### Introduction

**2-Methylhepta-3,5-diyn-2-ol** is a propargylic alcohol containing a conjugated diyne functional group. The presence of the rigid diyne system and the tertiary alcohol moiety suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The conjugated system may impart specific electronic and optical properties, while the hydroxyl group offers a site for further functionalization. This guide provides a theoretical framework for the physical, chemical, and spectroscopic properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis.

## **Estimated Physicochemical Properties**

The physical and chemical properties of **2-Methylhepta-3,5-diyn-2-ol** have been estimated based on data from analogous compounds such as hepta-3,5-diyn-2-ol and 2-methylhexa-3,5-



diyn-2-ol.[1][2] These estimations provide a baseline for experimental design and characterization.

Property	Estimated Value	
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	
Molecular Weight	122.16 g/mol	
Appearance	Colorless to pale yellow liquid or low-melting solid	
Boiling Point	~180-200 °C (at atmospheric pressure)	
Melting Point	< 25 °C	
Density	~0.95 g/mL	
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water	
pKa of Hydroxyl Proton	~16-18	

### **Proposed Synthesis**

A plausible and efficient synthetic route to **2-Methylhepta-3,5-diyn-2-ol** is via a Cadiot-Chodkiewicz coupling reaction.[3][4][5][6][7] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a **1-**haloalkyne to form an unsymmetrical **1,3-diyne**.

For the synthesis of **2-Methylhepta-3,5-diyn-2-ol**, the proposed reactants are 2-methyl-3-butyn-2-ol (a commercially available terminal alkyne) and 1-bromo-1-propyne (a 1-haloalkyne).

Overall Reaction Scheme:

# Experimental Protocol: Synthesis of 2-Methylhepta-3,5-diyn-2-ol

This protocol is a generalized procedure for the Cadiot-Chodkiewicz coupling and should be adapted and optimized based on laboratory conditions and safety assessments.



#### Materials:

- 2-methyl-3-butyn-2-ol
- 1-bromo-1-propyne
- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- A suitable amine base (e.g., ethylamine, butylamine, or piperidine)
- Methanol or Ethanol
- Diethyl ether or Dichloromethane (for extraction)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

#### Procedure:

- Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride in a minimal amount of water. Add the amine base (e.g., 70% aqueous ethylamine) and methanol. The solution should turn colorless, indicating the formation of the active Cu(I) species.
- Addition of Terminal Alkyne: To the catalyst solution, add 2-methyl-3-butyn-2-ol dropwise while maintaining the reaction temperature at or below room temperature with a water bath.
- Addition of Haloalkyne: Slowly add a solution of 1-bromo-1-propyne in methanol to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed,



and the temperature should be controlled.

- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The
  reaction progress can be monitored by thin-layer chromatography (TLC) or gas
  chromatography (GC) by observing the disappearance of the starting materials.
- Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution
  of ammonium chloride to quench the reaction and dissolve the copper salts.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
- Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methylhepta-3,5-diyn-2-ol.

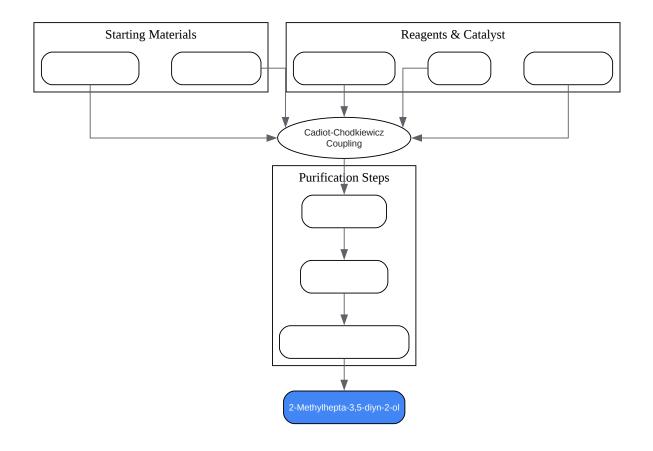
## **Predicted Spectroscopic Data**

The following spectroscopic data are predicted based on the structure of **2-Methylhepta-3,5-diyn-2-ol** and typical values for similar functional groups.

Spectroscopy	Predicted Chemical Shifts / Frequencies	Assignment
¹H NMR	$\delta$ 1.5-1.6 ppm (singlet, 6H) $\delta$ 1.9-2.0 ppm (singlet, 3H) $\delta$ 2.0-2.5 ppm (broad singlet, 1H)	-C(OH)(CH₃)₂-C≡C-CH₃-OH
<sup>13</sup> C NMR	δ ~20-25 ppmδ ~30-35 ppmδ ~65-75 ppmδ ~70-90 ppm	-C≡C-CH <sub>3</sub> -C(OH)(CH <sub>3</sub> ) <sub>2</sub> C(OH) (CH <sub>3</sub> ) <sub>2</sub> -C≡C-C≡C-
IR Spectroscopy	3600-3200 cm <sup>-1</sup> (broad)3000- 2850 cm <sup>-1</sup> ~2260-2100 cm <sup>-1</sup> (weak to medium)~1150 cm <sup>-1</sup>	O-H stretchC-H stretch (sp³)C≡C stretch (conjugated)C-O stretch



### **Visualizations**



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Caption: Proposed synthesis workflow for **2-Methylhepta-3,5-diyn-2-ol**.

### **Potential Applications and Future Research**

Given its structure, **2-Methylhepta-3,5-diyn-2-ol** could be explored for several applications:



- Medicinal Chemistry: The diyne moiety is found in some natural products with biological activity. This compound could serve as a scaffold for the synthesis of novel therapeutic agents.
- Polymer Chemistry: As a monomer, it could be used in the synthesis of novel polymers with interesting electronic or material properties.
- Organic Synthesis: The terminal methyl group on the diyne and the hydroxyl group are potential sites for further chemical transformations, making it a versatile building block.

Future research should focus on the successful synthesis and purification of **2-Methylhepta-3,5-diyn-2-ol**, followed by thorough characterization using modern spectroscopic techniques to validate the predicted data. Subsequently, its reactivity and biological activity can be investigated.

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